![molecular formula C10H6N4O2S B12616315 6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-76-1](/img/structure/B12616315.png)

6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(3-ニトロフェニル)イミダゾ[1,2-d][1,2,4]チアゾールは、6位にニトロフェニル置換基を持つイミダゾチアゾールコアを特徴とする複素環式化合物です。 この化合物は、抗菌、抗癌、抗炎症特性を含む潜在的な生物活性のために、医薬品化学において大きな関心を集めています .

2. 製法

合成経路と反応条件

6-(3-ニトロフェニル)イミダゾ[1,2-d][1,2,4]チアゾールの合成は、通常、適切な前駆体の環化を伴います。 一般的な方法の1つは、2-メルカプトイミダゾールから始まり、塩基性条件下で3-ニトロベンゾイルクロリドと反応させて目的の生成物を生成します . この反応は通常、ジメチルホルムアミド (DMF) などの極性溶媒中で、高温で実施されます。

工業的生産方法

6-(3-ニトロフェニル)イミダゾ[1,2-d][1,2,4]チアゾールの具体的な工業的生産方法はあまりよく文書化されていませんが、一般的なアプローチは、ラボでの合成をスケールアップすることになります。 これには、より高い収率と純度のための反応条件の最適化、および効率と安全性を高めるための連続フロー技術の実装が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method starts with 2-mercaptoimidazole, which reacts with 3-nitrobenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

化学反応の分析

反応の種類

6-(3-ニトロフェニル)イミダゾ[1,2-d][1,2,4]チアゾールは、次を含むさまざまな化学反応を起こす可能性があります。

酸化: ニトロ基は適切な条件下でアミノ基に還元できます。

置換: イミダゾチアゾールコアは、特に3位で求核置換反応に参加できます。

一般的な試薬と条件

酸化: 一般的な試薬には、パラジウム触媒を用いた水素ガスまたはジチオナイトナトリウムがあります。

置換: アルキルハライドまたはアシルクロリドなどの試薬は、炭酸カリウムなどの塩基の存在下で使用できます。

主要な生成物

還元: ニトロ基の還元により、6-(3-アミノフェニル)イミダゾ[1,2-d][1,2,4]チアゾールが得られます。

置換: 置換反応は、導入される置換基に応じて、さまざまな誘導体を生成する可能性があります。

科学的研究の応用

6-(3-ニトロフェニル)イミダゾ[1,2-d][1,2,4]チアゾールは、いくつかの科学研究分野における可能性について調査されてきました。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

作用機序

6-(3-ニトロフェニル)イミダゾ[1,2-d][1,2,4]チアゾールの作用機序は、特定の分子標的との相互作用を伴います。 たとえば、その抗癌活性は、細胞増殖と生存経路に関与する酵素を阻害する能力に起因します . 分子ドッキング研究では、EGFRなどの酵素の活性部位に結合し、それらの活性を阻害して癌細胞のアポトーシスを誘導することが示されています。

6. 類似の化合物との比較

類似の化合物

- 6-(4-ニトロフェニル)イミダゾ[1,2-d][1,2,4]チアゾール

- 6-(4-ブロモフェニル)イミダゾ[1,2-d][1,2,4]チアゾール

- 6-(4-クロロフェニル)イミダゾ[1,2-d][1,2,4]チアゾール

独自性

6-(3-ニトロフェニル)イミダゾ[1,2-d][1,2,4]チアゾールは、フェニル環上のニトロ基の位置が独特で、その電子特性と反応性に影響を与える可能性があります。 この位置異性体は、そのアナログと比較して、異なる生物活性と選択性を生じさせる可能性があります .

類似化合物との比較

Similar Compounds

- 6-(4-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole

- 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole

- 6-(4-Chlorophenyl)imidazo[1,2-d][1,2,4]thiadiazole

Uniqueness

6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is unique due to the position of the nitro group on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and selectivity compared to its analogs .

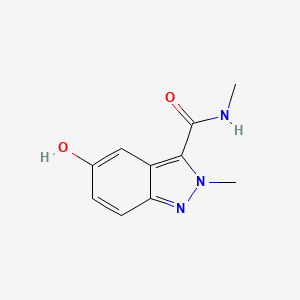

特性

CAS番号 |

947534-76-1 |

|---|---|

分子式 |

C10H6N4O2S |

分子量 |

246.25 g/mol |

IUPAC名 |

6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole |

InChI |

InChI=1S/C10H6N4O2S/c15-14(16)8-3-1-2-7(4-8)9-5-13-6-11-17-10(13)12-9/h1-6H |

InChIキー |

KSARWFSCMMZSTJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=NSC3=N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)

![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)

-](/img/structure/B12616264.png)

![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)

![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)

![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12616293.png)